molecular formula C13H23FN4O B11736933 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11736933
M. Wt: 270.35 g/mol
InChI Key: PUJZXIYPRVHUEV-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and a morpholine ring connected via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the ethyl and fluoro substituents can be introduced via alkylation and halogenation reactions, respectively.

    Linker Attachment: The pyrazole derivative is then reacted with a suitable alkylating agent to introduce the methyl group at the 4-position.

    Morpholine Ring Introduction: The final step involves the reaction of the pyrazole intermediate with 2-(morpholin-4-yl)ethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the morpholine ring, leading to hydrogenated products.

    Substitution: The fluoro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and morpholine derivatives.

    Medicine: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can interact with active sites, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the morpholine ring. This combination of structural features may confer distinct biological activity and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H23FN4O

Molecular Weight

270.35 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H23FN4O/c1-3-18-13(14)12(11(2)16-18)10-15-4-5-17-6-8-19-9-7-17/h15H,3-10H2,1-2H3

InChI Key

PUJZXIYPRVHUEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCN2CCOCC2)F

Origin of Product

United States

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